molecular formula C24H23ClN2O5S B11226314 6-chloro-N-(4-ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-chloro-N-(4-ethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11226314
M. Wt: 487.0 g/mol
InChI Key: FEOVTSXKHKHZJW-UHFFFAOYSA-N
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Description

6-CHLORO-N-(4-ETHOXYPHENYL)-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound is characterized by its unique benzoxazine structure, which is known for its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-N-(4-ETHOXYPHENYL)-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Benzoxazine Ring: This step involves the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Chlorination: The chlorination of the benzoxazine ring can be achieved using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    Ethoxylation: The ethoxy group is introduced through an etherification reaction using ethyl iodide or ethyl bromide in the presence of a base.

    Carboxamidation: The final step involves the formation of the carboxamide group, typically through the reaction of the corresponding carboxylic acid with an amine or ammonia.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-N-(4-ETHOXYPHENYL)-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, varying temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

6-CHLORO-N-(4-ETHOXYPHENYL)-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The benzoxazine structure is known for its thermal stability and mechanical properties, making it useful in the development of advanced materials such as polymers and resins.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and targets.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 6-CHLORO-N-(4-ETHOXYPHENYL)-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Enzyme Inhibition: Binding to the active site of an enzyme, thereby inhibiting its activity.

    Receptor Modulation: Interacting with cell surface or intracellular receptors, leading to changes in cellular signaling pathways.

    Pathway Interference: Disrupting specific biochemical pathways, resulting in altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 6-CHLORO-N-(4-METHOXYPHENYL)-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE
  • 6-CHLORO-N-(4-ETHOXYPHENYL)-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-ACETAMIDE
  • 6-CHLORO-N-(4-ETHOXYPHENYL)-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-THIOCARBOXAMIDE

Uniqueness

The uniqueness of 6-CHLORO-N-(4-ETHOXYPHENYL)-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H23ClN2O5S

Molecular Weight

487.0 g/mol

IUPAC Name

6-chloro-N-(4-ethoxyphenyl)-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C24H23ClN2O5S/c1-3-31-19-9-7-18(8-10-19)26-24(28)23-15-27(21-14-17(25)6-13-22(21)32-23)33(29,30)20-11-4-16(2)5-12-20/h4-14,23H,3,15H2,1-2H3,(H,26,28)

InChI Key

FEOVTSXKHKHZJW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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